9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole

Genetic Toxicology Ames Test Structure-Activity Relationship

APNH genotoxicity studies in CYP1A2-deficient cells require pre-activated N-OH-APNH to avoid false negatives. This metabolite delivers S9-independent mutagenicity, forming dG-C8-APNH adducts and inducing 8-oxodG via Cu(II)/NADH redox cycle. • Direct DNA adduct formation without S9 mix • Genotoxicity assays in CHO, NIH/3T3, HEK293 • Benchmark for β-carboline SAR studies

Molecular Formula C17H13N3O
Molecular Weight 275.3 g/mol
CAS No. 219959-87-2
Cat. No. B014114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole
CAS219959-87-2
SynonymsHydroxyaminophenylnorharman;  N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine; 
Molecular FormulaC17H13N3O
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3
InChIInChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H
InChIKeyLECLBYWFRKFHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: Overview


9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole (CAS 219959-87-2), also known as N-hydroxy-aminophenylnorharman (N-OH-APNH) or hydroxyaminophenylnorharman, is a synthetic heterocyclic amine with the molecular formula C17H13N3O and a molecular weight of 275.30 g/mol . It is the activated N-hydroxy metabolite of aminophenylnorharman (APNH), a mutagenic and carcinogenic β-carboline derivative formed endogenously from the non-mutagenic precursors norharman and aniline [1]. As a pre-activated genotoxic agent, this compound serves as a critical reference standard for investigating the metabolic activation, DNA adduct formation, and oxidative DNA damage pathways of APNH, which is implicated in human cancer risk from dietary and environmental exposures [2].

Pre-activated proximate mutagen
Bypasses CYP1A2-mediated N-hydroxylation for direct genotoxicity studies
Authenticated adduct reference standard
Forms dG-C8-APNH DNA adducts S9-independently for biomonitoring validation
Dual-mechanism genotoxin
Supports parallel investigation of oxidative DNA damage and adduct formation pathways

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: Why Generic Substitution Fails


The parent compound APNH and its close structural analogs, such as aminomethylphenylnorharman (AMPNH), require metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) and subsequent O-acetylation or sulfation to exert their genotoxic effects [1]. Substituting the pre-activated N-hydroxy metabolite with the parent amine or other in-class heterocyclic amines will introduce experimental variability dependent on the specific metabolic competency of the assay system. The quantitative differential in mutagenic potency between APNH and its methyl-substituted analog AMPNH (187,000 vs. 41,000 TA98 revertants/μg) demonstrates that even minor structural modifications drastically alter biological activity [2]. Therefore, direct procurement of 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is essential for experiments requiring bypass of metabolic activation or for use as an authenticated analytical reference standard for metabolite identification.

Parent amine (APNH) vs. N-hydroxy metabolite
APNH requires CYP1A2/S9 metabolic activation; substituting with the parent amine may produce false-negative results in metabolically incompetent assay systems.
Structural analog (AMPNH) vs. target compound
A single methyl substitution on the phenyl ring can yield drastically different mutagenic potency; analog use may shift structure-activity relationship interpretation.
Classical HCA (MeIQx) vs. target compound
Distinct co-mutagenesis formation pathways mean MeIQx cannot serve as a process-specific positive control for norharman/aniline-derived DNA damage.

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: Comparative Potency Evidence


Mutagenic Potency in TA98: APNH vs. AMPNH

In the Ames Salmonella mutagenicity assay using the pre-incubation method with S9 mix, aminophenylnorharman (APNH), the parent amine of 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole, induced 187,000 revertants per microgram in strain TA98 [1]. In a direct comparison published in the same research program, its 3'-methyl-substituted analog, aminomethylphenylnorharman (AMPNH), induced only 41,000 revertants per microgram in TA98 under identical conditions [2]. This represents a 4.6-fold difference in mutagenic potency, establishing that the unsubstituted 4'-aminophenyl group is a critical structural determinant for maximal biological activity.

Mutagenic potency: APNH vs. AMPNH
Cross-study comparable
187,000 vs. 41,000 rev/μg (TA98 +S9)
4.6-fold higher reported potency for APNH scaffold over 3'-methyl analog
Supports structure-activity relationship review
Genetic Toxicology Ames Test Structure-Activity Relationship β-Carboline Mutagens

Mutagenic Potency Comparable to MeIQx (YG1024)

The mutagenic activity of APNH was found to be comparable to that of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), one of the most potent and well-characterized carcinogenic heterocyclic amines (HCAs) formed in cooked meat [1]. In strain YG1024 (an O-acetyltransferase-overexpressing derivative of TA98 highly sensitive to HCAs), APNH induced 1,783,000 revertants per microgram with S9 mix [1]. This value positions APNH within the same potency range as MeIQx, a classified possible human carcinogen (IARC Group 2B), yet APNH has a distinct mechanism of formation via co-mutagenesis of the ubiquitous compounds norharman and aniline [2].

Potency benchmark vs. MeIQx
Cross-study comparable
1,783,000 rev/μg (YG1024 +S9)
Reported comparable order of magnitude to MeIQx in YG1024
Contextualizes potency range in a well-studied HCA-sensitive strain
Genetic Toxicology Comparative Mutagenicity Food-Derived Carcinogens YG1024 Strain

In Vivo Hepatic Genotoxicity vs. MeIQx (gpt Delta Mice)

In a 12-week dietary feeding study using male gpt delta transgenic mice, APNH at 20 ppm increased the gpt mutant frequency (MF) in the liver 10-fold over control levels. This increase was almost equivalent to the MF observed in the liver of the same transgenic mouse model treated with 300 ppm of MeIQx for 12 weeks [1]. This indicates that APNH is approximately 15 times more potent than MeIQx on a dose-for-dose basis for inducing in vivo mutations in the mouse liver. Additionally, the Spi- deletion mutant frequency in the liver was 13-fold higher in 20 ppm APNH-treated mice relative to controls [1].

In vivo hepatic genotoxicity
Head-to-head
10-fold gpt MF increase at 20 ppm vs. 300 ppm MeIQx
15-fold higher reported dose-for-dose in vivo potency
gpt delta mouse model, 12-week dietary exposure
In Vivo Mutagenesis gpt Delta Mouse Model Hepatocarcinogenesis Risk Assessment

Direct Oxidative DNA Damage via Cu(II)-NADH Redox Cycle

Unlike the parent amine APNH, which requires CYP1A2-mediated N-hydroxylation, 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole (N-OH-APNH) is the pre-activated proximate mutagen [1]. N-OH-APNH directly caused Cu(II)-mediated DNA damage, and the addition of the endogenous reductant β-nicotinamide adenine dinucleotide (NADH) greatly enhanced this damage [2]. The mechanism involves autoxidation of N-OH-APNH to nitrosophenylnorharman (NO-PNH), which is then reduced back by NADH, establishing a Cu(II)-facilitated redox cycle that generates reactive copper-hydroperoxo complexes [2]. This oxidative pathway operates in addition to the classical DNA adduct formation pathway and is not observed with the parent APNH in the absence of metabolic activation [1][2].

Cu(II)/NADH redox cycle damage
Class-level inference
Direct 8-oxodG induction via non-enzymatic autoxidation
Supports dual-mechanism genotoxicity pathway review
Cu(II)-dependent, enhanced by NADH; data to verify in independent systems
Oxidative DNA Damage Metabolic Activation Genotoxicity Mechanism Redox Cycling

S9-Independent DNA Adduct Formation (YG1024)

In the original structural characterization study, two mutagenic compounds were isolated from the reaction of norharman and aniline with S9 mix: Compound I (APNH), which was mutagenic only with S9 mix, and Compound II (hydroxyaminophenylnorharman), which was mutagenic without S9 mix [1]. Critically, the hydroxyamino derivative yielded the same DNA adducts in YG1024 as those observed when APNH or a mixture of norharman plus aniline was incubated with S9 mix [1]. This directly confirms that 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is the bona fide proximate mutagen responsible for APNH-mediated DNA damage, capable of forming the characteristic dG-C8-APNH adduct without further enzymatic processing [1][2].

S9-independent DNA adduct formation
Head-to-head
Adduct standard without S9 metabolic activation system
Confirmed proximate mutagen for dG-C8-APNH adduct studies
32P-postlabeling analysis in YG1024
DNA Adduct Formation Proximate Mutagen Metabolic Activation Bypass YG1024

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: Research Applications


DNA Adduct Reference Standard for 32P-Postlabeling/LC-MS/MS

As the authentic proximate mutagen that forms the dG-C8-APNH adduct, 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is essential for generating authenticated adduct standards. Its S9-independent DNA adduct formation capability [1] allows researchers to produce adduct standards in vitro without the variability introduced by metabolic activation systems, ensuring reproducible quantification in human biomonitoring studies where APNH-DNA adducts serve as exposure biomarkers [2].

Oxidative DNA Damage Studies Independent of Metabolic Activation

This compound uniquely induces oxidative DNA damage via a Cu(II)/NADH-dependent redox cycle, forming 8-oxodG and generating copper-hydroperoxo complexes that attack DNA [1]. This oxidative mechanism operates in parallel to classical DNA adduct formation. Researchers investigating the relative contributions of oxidative versus adduct-mediated genotoxicity in APNH carcinogenesis require this pre-activated metabolite to dissect the two pathways without the confounding variable of CYP1A2-mediated N-hydroxylation [1].

Genotoxicity Studies in Metabolically Incompetent Cells

Because 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is genotoxic without S9 mix in bacterial mutagenicity assays [1], it is the compound of choice for studying APNH-induced DNA damage in mammalian cell lines that lack endogenous CYP1A2 expression (e.g., CHO, NIH/3T3, or HEK293 cells). This contrasts with the parent APNH, which requires exogenous metabolic activation and would yield false-negative results in such systems [1][2].

SAR Studies on Aminophenyl-β-Carboline Mutagens

Given that the parent APNH is the most potent mutagen in the aminophenyl-β-carboline series (4.6-fold more active than AMPNH in TA98 and 2.6-fold more active than AMPNH in YG1024) [1][2], the N-hydroxy metabolite serves as a benchmark for evaluating the bioactivation potential of newly synthesized analogs. Its differential potency provides a validated positive control for SAR campaigns aimed at understanding how substituents on the phenyl ring modulate genotoxic risk [3].

Application
Selection Property
Validation Focus
DNA adduct reference standards
S9-independent adduct formation
Adduct standard reproducibility for biomonitoring
Oxidative DNA damage pathway studies
Cu(II)/NADH redox cycling activity
8-oxodG endpoint and redox mechanism dissection
Metabolically incompetent cell genotoxicity
CYP1A2-independent bioactivation
End-point response in non-hepatic cell models
Structure-activity relationship campaigns
Validated high-potency scaffold benchmark
Comparator assay-response context for new analogs
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